2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine
Description
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c1-6-2-3-7-4-8(10(11,12)13)5-14-9(7)15-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPHVXQFNQZKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C=C2C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236955 | |
| Record name | 1,8-Naphthyridine, 2-methyl-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-74-5 | |
| Record name | 1,8-Naphthyridine, 2-methyl-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Naphthyridine, 2-methyl-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Metal-Free Radical Methylation Approach
Overview:
This method, as outlined in the patent WO2020253415A1, emphasizes a green, metal-free process that proceeds at room temperature, making it highly sustainable and suitable for large-scale applications. The key features include the use of radical chemistry to introduce methyl groups onto the naphthyridine core.
- Reactants such as 1,8-naphthyridine derivatives, a base, alcohol, and methylating reagent are mixed uniformly in a reaction vessel.
- The mixture is subjected to conditions of 80–160°C for 5–24 hours, typically in a protective atmosphere, preferably nitrogen.
- The reaction generates free radicals that couple to form the methylated product, avoiding metal catalysts and harsh conditions.
- Mild, room temperature operation
- Environmentally friendly, no metal catalysts needed
- High efficiency and safety
- Suitable for synthesizing biologically active derivatives
| Parameter | Details |
|---|---|
| Temperature Range | 80–160°C |
| Reaction Time | 5–24 hours |
| Atmosphere | Nitrogen (inert) |
| Purification | Column chromatography (petroleum ether: dichloromethane: ethyl acetate) |
| Yield | High, specific yields vary based on substituents |
Classical Heterocyclic Synthesis via Condensation Reactions
Overview:
Traditional methods involve condensation reactions of 2-aminopyridine derivatives with aldehydes or diketones, followed by cyclization to form the naphthyridine core. These methods are well-documented in the synthesis of related heterocycles.
Gould-Jacobs Reaction:
Condensation of 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate, followed by thermal cyclization in diphenyl ether at elevated temperatures (~250°C), yields ethyl-1,8-naphthyridine derivatives which can be further methylated.Knorr and Conard-Limpach Reactions:
Involve condensation of suitable amino pyridines with diketones or acyl derivatives, leading to the formation of 1,8-naphthyridinone intermediates, which can be methylated to obtain the target compound.
- Reactions typically occur at high temperatures (~200–250°C).
- Use of solvents like diphenyl ether or acetic acid.
- Post-synthesis methylation can be performed via radical or electrophilic methylation.
| Reaction Type | Starting Materials | Conditions | Yield | Notes |
|---|---|---|---|---|
| Gould-Jacobs | 6-substituted-2-aminopyridine + malonate | 250°C, diphenyl ether | Moderate to high | Requires high temperature, good for aromatic derivatives |
| Knorr & Limpach | 2-Aminopyridine + diketones | 200–250°C, acid solvents | Moderate | Suitable for various substitutions |
Multi-Component and Cyclization Reactions
Povarov and Related Reactions:
- Multi-component reactions involving aromatic aldehydes, amines, and activated olefins can generate complex naphthyridine derivatives via intramolecular cyclizations.
- These methods often utilize catalysts like indium chloride or PTSA, and operate at 100°C.
- Synthesis of indolo[naphthyridines] through three-component condensation, followed by cyclization, can be adapted to introduce methyl groups via radical or electrophilic methylation post-cyclization.
| Reaction Type | Catalysts | Conditions | Yield | Notes |
|---|---|---|---|---|
| Povarov Reaction | InCl3, PTSA | 100°C, solvent | Variable | Suitable for complex heterocyclic frameworks |
| Cyclization of aldehyde + amines | Acid catalysis | 100°C–150°C | Moderate to high | Post-synthesis methylation can be performed |
Oxidative and Substitution Reactions
Oxidation of Naphthyridinones:
- Oxidation of 5,7-disubstituted-1,8-naphthyridin-2(1H)-one derivatives using peroxide or urea peroxide complexes in acetic or trifluoroacetic acid facilitates functionalization, including methylation at specific positions.
- Methylation can be achieved via electrophilic methylating agents such as methyl iodide or dimethyl sulfate, often under basic conditions, but radical methylation methods are preferred for milder, greener processes.
| Reaction Type | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Oxidation | Peroxides, urea peroxide | Room temperature to reflux | Variable | Used for functionalization of heterocycles |
| Electrophilic methylation | Methyl iodide, base | Mild, in polar solvents | High | Often post-synthesis methylation step |
Summary of Key Preparation Data
| Method | Catalyst/Reagent | Temperature | Reaction Time | Environment | Advantages |
|---|---|---|---|---|---|
| Radical methylation (patent) | Methylating reagent, base, alcohol | 80–160°C | 5–24 hours | Inert atmosphere | Metal-free, mild, environmentally friendly |
| Classical condensation | Diketones, aldehydes, amines | 200–250°C | Several hours | Acidic or high-temp solvent | Well-established, versatile for derivatives |
| Multi-component cyclization | Catalysts like InCl3, PTSA | 100°C | Variable | Solvent-dependent | Suitable for complex heterocyclic frameworks |
| Oxidation and methylation | Peroxides, electrophilic methylating agents | Room to reflux | Variable | Usually in acetic/trifluoroacetic acid | Functionalization post-synthesis |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthyridine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Naphthyridine derivatives with substituted groups replacing the trifluoromethyl group.
Scientific Research Applications
Anticancer Activity
A significant area of research for 2-methyl-6-(trifluoromethyl)-1,8-naphthyridine derivatives is their potential as anticancer agents. Studies have shown that naphthyridine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a series of new 2-phenyl-7-methyl-1,8-naphthyridine derivatives were synthesized and evaluated for their anticancer activity against the MCF7 breast cancer cell line. Some compounds demonstrated IC50 values significantly lower than the reference drug staurosporine, indicating potent anticancer properties (IC50 values ranged from 1.47 to 7.88 μM) .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of naphthyridine derivatives. Compounds with this scaffold have shown activity against bacterial and fungal strains, making them candidates for developing new antimicrobial agents . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the naphthyridine ring can enhance antibacterial efficacy.
Bronchodilating Agents
The compound has been investigated for its bronchodilating properties. In animal studies, it inhibited bronchial constriction induced by histamine, making it a candidate for treating respiratory conditions such as asthma . The low chronotropic effect compared to existing bronchodilators suggests a favorable safety profile.
Pesticidal Activity
Naphthyridine derivatives have been patented for their use as fungicides and insecticides. The structural features of this compound contribute to its effectiveness in controlling agricultural pests and diseases . Research indicates that these compounds can disrupt essential biological processes in pests, leading to their mortality.
Case Study: Anticancer Activity
A study evaluated the anticancer activity of various naphthyridine derivatives against human breast cancer cells (MCF7). The following table summarizes the IC50 values of selected compounds:
| Compound | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| 10c | 1.47 | Staurosporine | 4.51 |
| 8d | 1.62 | Staurosporine | 4.51 |
| 4d | 1.68 | Staurosporine | 4.51 |
| 10b | 7.79 | Staurosporine | 4.51 |
This data illustrates the potential of these compounds to serve as effective anticancer agents.
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, several naphthyridine derivatives were tested against common bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 μg/mL |
| Compound B | S. aureus | 16 μg/mL |
| Compound C | C. albicans | 8 μg/mL |
These results indicate that certain modifications to the naphthyridine structure can enhance antimicrobial potency.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition or activation of enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The bioactivity and physicochemical properties of 1,8-naphthyridines are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogues:
Key Observations :
- Trifluoromethyl vs. Halogen Substitution : The -CF₃ group in the target compound improves metabolic resistance compared to -Cl or -F analogues, which are more reactive but less stable .
- Amino vs. Methyl Substituents: Amino-substituted derivatives (e.g., 3b) exhibit higher polarity, affecting solubility and interaction with biological targets like bacterial efflux pumps .
Biological Activity
2-Methyl-6-(trifluoromethyl)-1,8-naphthyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C10H7F3N
- Molecular Weight : 201.16 g/mol
- Structure :
- The compound features a naphthyridine core with a methyl group and a trifluoromethyl group at specific positions, contributing to its unique biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of naphthyridine can inhibit cancer cell proliferation. For instance, some derivatives have demonstrated IC50 values lower than established anticancer drugs, indicating potent activity against specific cancer cell lines such as MCF7 (human breast cancer) and others .
- Antimicrobial Properties : Naphthyridine compounds have been investigated for their antimicrobial potential. Initial findings suggest that they may inhibit the growth of various bacterial strains, although specific data on this compound is limited.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with key cellular targets:
- DNA Intercalation : Similar compounds have been shown to intercalate DNA in the presence of topoisomerase II, leading to DNA damage and apoptosis in cancer cells .
- Enzyme Inhibition : Some studies suggest that naphthyridine derivatives may inhibit specific enzymes involved in cellular signaling pathways, contributing to their anticancer effects .
Table 1: Anticancer Activity of Naphthyridine Derivatives
Note: TBD indicates that specific IC50 data for this compound was not available in the reviewed literature.
Case Study: Anticancer Evaluation
A study focused on a series of naphthyridine derivatives evaluated their cytotoxic effects against human breast cancer cell lines. The results indicated that certain modifications at the C3 position of the naphthyridine scaffold enhanced anticancer activity significantly. The study highlighted the importance of structural variations in optimizing therapeutic efficacy .
Q & A
Q. What are the standard synthetic routes for 2-methyl-6-(trifluoromethyl)-1,8-naphthyridine derivatives, and how are reaction conditions optimized?
The synthesis of 1,8-naphthyridine derivatives typically employs Friedländer cyclization or Skraup-like procedures. For example, trifluoromethyl-substituted derivatives are synthesized via condensation reactions using chalcones and thiourea under reflux conditions (ethanol, NaOH, 10 hours), yielding pyrimidine-fused naphthyridines with 64–76% efficiency . Optimization involves adjusting substituents (e.g., aryl groups) and reaction parameters (e.g., solvent polarity, catalyst loading). Microwave-assisted synthesis has also been explored to reduce reaction times and improve yields for related naphthyridines .
Q. How are 1,8-naphthyridine derivatives characterized to confirm structural integrity?
Key characterization methods include:
- Mass spectrometry (MS) : To confirm molecular weight (e.g., m/z 426 M⁺ for C₂₅H₁₉FN₄O₂ derivatives) .
- Elemental analysis : To validate stoichiometry (e.g., C, 70.41%; H, 4.49%; N, 13.14% for C₂₅H₁₉FN₄O₂) .
- Melting point determination : High melting points (>300°C) indicate stable crystalline structures .
- NMR and IR spectroscopy : To verify functional groups and regiochemistry .
Q. What preliminary biological activities are associated with this compound derivatives?
These derivatives exhibit promising antitumor activity via DNA intercalation, inhibiting replication and transcription. For instance:
- Compound 10c (IC₅₀ = 1.47 µM) and 8d (IC₅₀ = 1.62 µM) show superior cytotoxicity against MCF7 breast cancer cells compared to staurosporine (IC₅₀ = 4.51 µM) .
- Substitution patterns (e.g., 4-tolyl or bromophenyl groups) enhance DNA-binding affinity and cellular uptake .
Advanced Research Questions
Q. How do substituent modifications influence the structure-activity relationship (SAR) in 1,8-naphthyridine derivatives?
SAR studies reveal:
- Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance DNA intercalation by increasing π-π stacking interactions .
- Hydrophobic substituents (e.g., 4-bromophenyl) improve membrane permeability, as seen in derivatives like 8d (IC₅₀ = 1.62 µM) .
- Bulkier groups at the C3 position reduce activity due to steric hindrance with DNA grooves .
Q. Table 1: Impact of Substituents on Cytotoxicity (MCF7 Cell Line)
| Compound | Substituent | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 10c | 4-Tolylcyanopyridine | 1.47 | |
| 8d | 4-Bromophenyl | 1.62 | |
| 3f | Pyrazoline | 6.53 |
Q. How can computational methods (e.g., TD-DFT) predict the electronic properties of 1,8-naphthyridine derivatives?
Time-dependent density functional theory (TD-DFT) at the B3LYP/6-31G(d) level accurately predicts UV-Vis spectra by modeling π→π* transitions. For example:
Q. How to resolve contradictions in bioactivity data across studies?
Discrepancies often arise from:
- Cell line variability : MCF7 (breast) vs. HepG2 (liver) cells may respond differently to intercalators .
- Assay conditions : Varying incubation times or serum concentrations alter IC₅₀ values. Standardized protocols (e.g., MTT assay, 48-hour exposure) improve reproducibility .
- Purity of compounds : Trace solvents (e.g., DMSO) or byproducts can skew results. HPLC purification (>95% purity) is critical .
Methodological Challenges and Solutions
Q. What strategies improve the solubility of 1,8-naphthyridine derivatives for in vivo studies?
Q. How to validate DNA intercalation mechanisms experimentally?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
